

# "spectroscopic analysis (UV-Vis, NMR, fluorescence) of 2-(2-Hydroxyphenyl)-2h-benzotriazole"

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Compound of Interest

2-(2-Hydroxyphenyl)-2hbenzotriazole

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# Spectroscopic Profile of 2-(2-Hydroxyphenyl)-2H-benzotriazole: A Technical Guide

An In-depth Analysis of the UV-Vis, NMR, and Fluorescence Characteristics of a Key Ultraviolet Absorber

## Introduction

**2-(2-Hydroxyphenyl)-2H-benzotriazole** is a prominent member of the phenolic benzotriazole class of compounds, which are widely utilized as ultraviolet (UV) absorbers in various materials, including plastics, coatings, and textiles.[1][2] Their primary function is to protect materials from photodegradation by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2] This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-(2-Hydroxyphenyl)-2H-benzotriazole**, focusing on Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fluorescence spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and material science who are working with or developing UV-absorbing agents.



The remarkable photostability of **2-(2-Hydroxyphenyl)-2H-benzotriazole** is attributed to a highly efficient energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring.[2] This tautomerization allows for the rapid and non-radiative decay from the excited state back to the ground state, effectively converting the UV energy into heat.[2]

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **2-(2-Hydroxyphenyl)-2H-benzotriazole**. It is important to note that specific values can vary depending on the solvent and concentration.

**Table 1: UV-Vis Absorption Data** 

| Solvent                     | λmax (nm) | Molar Absorptivity<br>(ε, L·mol <sup>-1</sup> ·cm <sup>-1</sup> ) | Reference |
|-----------------------------|-----------|---|-----------|
| Various Organic<br>Solvents | 330 - 350 | Up to 4.5 x 10 <sup>4</sup>                                       | [3]       |

Note: The UV-Vis spectrum of **2-(2-hydroxyphenyl)-2H-benzotriazole**s typically shows a strong absorption band in the 300-400 nm range, which is responsible for its UV-absorbing properties.[2]

# **Table 2: NMR Spectroscopic Data**

Due to the lack of a publicly available, complete, and assigned NMR spectrum for the unsubstituted **2-(2-Hydroxyphenyl)-2H-benzotriazole** in a standard solvent like CDCl $_3$  or DMSO-d $_6$ , a representative table with expected chemical shift ranges is provided based on the analysis of related benzotriazole derivatives.



| Nucleus   | Chemical Shift (δ, ppm) | Multiplicity     | Notes  |
|-----------|-------------------------|------------------|--|
| ¹H        | 10.0 - 11.0             | br s             | Phenolic -OH,<br>intramolecularly<br>hydrogen-bonded |
| 7.0 - 8.5 | m                       | Aromatic protons |  |
| 13C       | 140 - 150               | S                | Carbon bearing the hydroxyl group                    |
| 115 - 145 | m                       | Aromatic carbons |  |

Note: The exact chemical shifts are highly dependent on the solvent, concentration, and temperature. The broad singlet for the phenolic proton is a characteristic feature indicating strong intramolecular hydrogen bonding.

# **Table 3: Fluorescence Spectroscopic Data**

The fluorescence of **2-(2-Hydroxyphenyl)-2H-benzotriazole** is highly dependent on its molecular environment.

| Condition                                  | Excitation λ<br>(nm) | Emission λ<br>(nm) | Quantum Yield<br>(Φ) | Notes  |
|--|----------------------|--------------------|----------------------|--|
| Disruption of<br>Intramolecular H-<br>bond | ~350                 | ~400 (Blue)        | Low                  | Occurs in polar or hydrogen-bonding solvents.      |
| ESIPT Tautomer                             | ~350                 | ~570 (Red)         | Very Low             | The primary deactivation pathway is non-radiative. |

Note: The fluorescence quantum yield of the parent compound is generally very low due to the efficient non-radiative decay via the ESIPT mechanism.[2]



# **Experimental Protocols**

The following are detailed methodologies for the spectroscopic analysis of **2-(2-Hydroxyphenyl)-2H-benzotriazole**.

# **UV-Vis Spectroscopy**

Objective: To determine the absorption spectrum and molar absorptivity of **2-(2-Hydroxyphenyl)-2H-benzotriazole**.

### Materials:

- 2-(2-Hydroxyphenyl)-2H-benzotriazole
- Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

### Procedure:

- Solution Preparation: Prepare a stock solution of known concentration of 2-(2-Hydroxyphenyl)-2H-benzotriazole in the chosen solvent. A typical concentration is in the range of 10<sup>-5</sup> to 10<sup>-4</sup> M.
- Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 500 nm.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with a small amount of the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.



Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

# NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

### Materials:

- 2-(2-Hydroxyphenyl)-2H-benzotriazole
- Deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>)
- NMR spectrometer
- NMR tubes
- Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.



• Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum and reference the chemical shifts to TMS (0 ppm).

# **Fluorescence Spectroscopy**

Objective: To measure the excitation and emission spectra and determine the fluorescence quantum yield.

### Materials:

- 2-(2-Hydroxyphenyl)-2H-benzotriazole
- Spectroscopic grade solvent
- Spectrofluorometer
- Quartz cuvettes (four-sided polished)
- Quantum yield standard (e.g., quinine sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub>)

### Procedure:

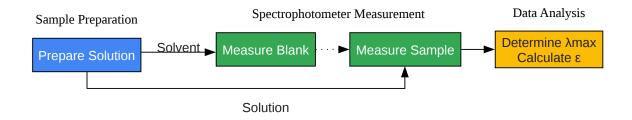
- Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent. The
  absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid
  inner filter effects.
- Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths to find the optimal excitation wavelength (λex).
- Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range
  of emission wavelengths to obtain the fluorescence emission spectrum and determine the
  emission maximum (λem).
- Quantum Yield Measurement (Relative Method):
  - Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a known quantum yield standard.



The quantum yield (Φ\_sample) is calculated using the following equation: Φ\_sample =
 Φ\_std \* (I\_sample / I\_std) \* (A\_std / A\_sample) \* (n\_sample² / n\_std²) where Φ is the
 quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the
 excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample"
 and "std" refer to the sample and the standard, respectively.

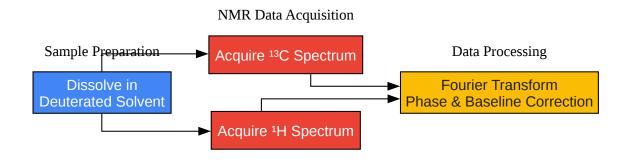
# **Visualizations**

The following diagrams illustrate the experimental workflows for the spectroscopic analyses.



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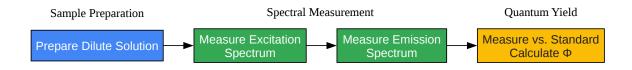
UV-Vis Spectroscopy Experimental Workflow



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NMR Spectroscopy Experimental Workflow





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Fluorescence Spectroscopy Experimental Workflow

# Conclusion

The spectroscopic analysis of **2-(2-Hydroxyphenyl)-2H-benzotriazole** provides critical insights into its structure and photophysical properties, which are fundamental to its function as a UV absorber. UV-Vis spectroscopy confirms its strong absorption in the UV region, while NMR spectroscopy elucidates its chemical structure, including the key intramolecular hydrogen bond. Fluorescence spectroscopy reveals the efficiency of the non-radiative deactivation pathway through the ESIPT mechanism. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the study and application of this important class of compounds.

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